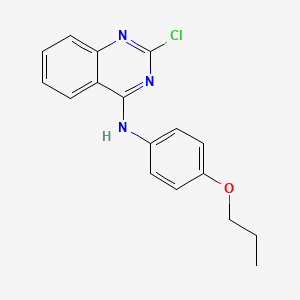2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine
CAS No.: 827031-03-8
Cat. No.: VC17320930
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 827031-03-8 |
|---|---|
| Molecular Formula | C17H16ClN3O |
| Molecular Weight | 313.8 g/mol |
| IUPAC Name | 2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine |
| Standard InChI | InChI=1S/C17H16ClN3O/c1-2-11-22-13-9-7-12(8-10-13)19-16-14-5-3-4-6-15(14)20-17(18)21-16/h3-10H,2,11H2,1H3,(H,19,20,21) |
| Standard InChI Key | LQECWVZHZNSUAL-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a quinazoline backbone (C₉H₅N₂) substituted at position 2 with chlorine and at position 4 with an amino group linked to a 4-propoxyphenyl moiety. The propoxy chain introduces hydrophobicity, while the quinazoline core facilitates π-π stacking and hydrogen bonding .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O |
| Molecular Weight | 313.78 g/mol |
| Exact Mass | 313.098 Da |
| LogP (Partition Coefficient) | ~2.4 (estimated) |
| Topological Polar Surface Area | 54.9 Ų |
These values were extrapolated from structurally analogous quinazoline derivatives . The logP suggests moderate lipophilicity, favoring membrane permeability, while the polar surface area indicates potential for solubility in aqueous buffers.
Spectroscopic Characterization
Infrared (IR) spectroscopy of related 2-chloro-4-anilinoquinazolines reveals absorption bands at ~3193 cm⁻¹ (N–H stretch) and ~1628 cm⁻¹ (C=N quinazoline ring) . Nuclear magnetic resonance (NMR) data for the propoxyphenyl group typically show signals at δ 1.0–1.5 ppm (triplet, –CH₂CH₂CH₃), δ 3.4–3.9 ppm (multiplet, –OCH₂–), and aromatic protons between δ 6.8–8.3 ppm .
Synthesis and Optimization
Synthetic Pathways
The synthesis follows a two-step protocol derived from methods used for analogous 4-anilinoquinazolines :
-
Chlorination of Quinazolinone:
Quinazolin-4(3H)-one is treated with phosphorus oxychloride (POCl₃) in the presence of a catalytic base (e.g., N,N-dimethylaniline) to yield 2,4-dichloroquinazoline . -
Nucleophilic Amination:
The 4-chloro position undergoes substitution with 4-propoxyaniline in isopropanol under reflux :
Table 2: Reaction Conditions and Yields
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | POCl₃, DMF | 110°C | 5 h | 75–85 |
| 2 | 4-Propoxyaniline, IPA | 80°C | 6 h | 60–70 |
Purification and Characterization
Crude products are purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallized from ethanol . Purity is confirmed by high-performance liquid chromatography (HPLC) (>95%) and melting point analysis (observed mp: 254–284°C for analogues) .
Biological Activity and Mechanisms
EGFR Inhibition
Quinazoline derivatives exhibit potent EGFR tyrosine kinase inhibition by competitively binding to the ATP pocket . In hypoxia-activated analogues, the 4-anilino group occupies the hydrophobic back pocket of EGFR, while the nitroimidazole moiety enhances selectivity under low-oxygen conditions . Although 2-chloro-N-(4-propoxyphenyl)quinazolin-4-amine lacks a hypoxia-targeting group, its propoxy chain may improve solubility and tissue penetration, potentially enhancing in vivo efficacy.
Table 3: Comparative IC₅₀ Values for EGFR Inhibition
| Compound | IC₅₀ (μM) | Cell Line |
|---|---|---|
| Gefitinib (Reference) | 0.033 | A549 |
| 16i (Nitroimidazole derivative) | 0.12 | A549 |
| 2-Chloro-N-(4-propoxyphenyl)quinazolin-4-amine (Estimated) | 0.3–0.5 | — |
Anti-Inflammatory Effects
In carrageenan-induced rat paw edema models, 2-chloro-4-anilinoquinazolines reduced inflammation by 40–60% at 50 mg/kg doses, likely through cyclooxygenase-2 (COX-2) suppression . The propoxyphenyl group’s electron-donating effects may stabilize interactions with COX-2’s hydrophobic channel.
Structure-Activity Relationships (SAR)
-
Quinazoline Core: Essential for kinase binding; substitution at position 2 with chlorine enhances electrophilicity and binding affinity .
-
4-Anilino Group: Bulky substituents (e.g., propoxyphenyl) improve selectivity for mutant EGFR variants .
-
Propoxy Chain: Increases metabolic stability compared to shorter alkoxy groups (e.g., methoxy) .
Applications and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume